molecular formula C20H26O4 B4773729 7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Cat. No.: B4773729
M. Wt: 330.4 g/mol
InChI Key: YHRLQWBUPLUPBF-UHFFFAOYSA-N
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Description

7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a chemical compound with the molecular formula C20H26O4. It is a derivative of chromen, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a cyclopenta[c]chromen precursor, which undergoes butoxylation at the 7 and 9 positions. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated chromen derivatives .

Scientific Research Applications

7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is unique due to its specific butoxy substitutions at the 7 and 9 positions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7,9-dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-3-5-10-22-14-12-17(23-11-6-4-2)19-15-8-7-9-16(15)20(21)24-18(19)13-14/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRLQWBUPLUPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.